Product packaging for Cy7.5 alkyne (chloride)(Cat. No.:)

Cy7.5 alkyne (chloride)

Cat. No.: B12376100
M. Wt: 722.4 g/mol
InChI Key: BEKYZMBPLUHVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cyanine (B1664457) Dye Family and Their Significance in Biological Research

Cyanine dyes are a major class of synthetic fluorescent dyes belonging to the polymethine group. mdpi.comnih.gov Their structure is characterized by two nitrogen-containing heterocyclic rings connected by a polymethine chain of conjugated double bonds. nih.govplos.org The length of this chain determines the dye's absorption and emission wavelengths; longer chains result in absorption and fluorescence at longer wavelengths, extending into the near-infrared spectrum. nih.govescholarship.org

This structural tunability, combined with their high molar extinction coefficients, good photostability, and strong fluorescence emission, makes cyanine dyes highly valuable for a wide range of biological applications. mdpi.complos.orgchempep.com They are extensively used as fluorescent labels for various biomolecules, including nucleic acids, proteins, and antibodies, facilitating techniques such as:

Fluorescence microscopy chempep.com

Flow cytometry nih.gov

In vivo imaging nih.govresearchgate.net

Microarray analysis mdpi.com

Cyanine dyes like Cy3, Cy5, and the longer-wavelength Cy7 have become staples in the lab, often replacing traditional dyes due to their superior brightness and stability. mdpi.com The Cy7.5 dye, a heptamethine cyanine, is particularly noted for its emission in the near-infrared region, which is advantageous for deep-tissue imaging. researchgate.net

Rationale for Alkyne Functionalization in Near-Infrared Molecular Probes

The introduction of an alkyne group (–C≡CH) into the structure of a near-infrared dye like Cy7.5 is a deliberate chemical modification designed to enable highly specific and stable conjugation to other molecules. nih.govthno.orgnih.gov The alkyne is a small, stable, and biologically inert functional group, meaning it does not typically react with the vast array of functional groups found within a living cell. mdpi.comnih.gov

This inertness is the key to its utility. The alkyne serves as a "handle" that can participate in a highly selective chemical reaction known as "click chemistry". nih.govnih.gov This allows researchers to covalently attach the Cy7.5 alkyne dye to a biomolecule of interest that has been correspondingly modified with a complementary azide (B81097) (–N₃) group. This precise labeling strategy is fundamental to the principles of bioorthogonal chemistry. nih.gov The resulting triazole linkage formed between the alkyne and azide is exceptionally stable. plos.org

Fundamental Principles of Bioorthogonal Chemistry and Its Relevance to Cy7.5 Alkyne (Chloride)

Bioorthogonal chemistry, a term coined by Carolyn Bertozzi, refers to any chemical reaction that can occur inside a living system without interfering with native biochemical processes. chempep.comnumberanalytics.com For a reaction to be considered bioorthogonal, it must meet several stringent criteria:

High Selectivity: The reacting partners must only react with each other, ignoring all other biological molecules. chempep.comnumberanalytics.com

Biocompatibility: The reactants and the resulting product must be non-toxic and not disrupt the normal function of the cell. chempep.comwebsite-files.com

Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments. chempep.comwebsite-files.com

Orthogonality: The functional groups involved should be absent in biological systems to avoid side reactions. website-files.com

The alkyne group and its reaction with an azide perfectly embody these principles. website-files.comacs.org The relevance of this to Cy7.5 alkyne (chloride) is profound. It allows scientists to perform a two-step labeling procedure in a complex biological environment, including live cells and whole organisms. nih.govresearchgate.net

First, a biomolecule of interest (e.g., a specific protein, glycan, or lipid) is metabolically or genetically engineered to incorporate an azide group. pcbiochemres.comacs.org Then, the Cy7.5 alkyne (chloride) probe is introduced. nih.gov The alkyne on the dye reacts exclusively with the azide on the target biomolecule through one of two main types of azide-alkyne cycloaddition:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used "click" reaction. mdpi.comnih.gov While very effective, the potential toxicity of the copper catalyst can be a concern for live-cell imaging. mdpi.complos.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction uses a strained cyclooctyne (B158145) instead of a simple terminal alkyne. nih.govnih.govpnas.org The ring strain activates the alkyne for reaction with the azide without the need for a toxic metal catalyst, making it highly suitable for dynamic imaging in living systems. researchgate.netpnas.org

By utilizing Cy7.5 alkyne (chloride) within this bioorthogonal framework, researchers can attach a bright, near-infrared fluorescent label to specific molecular targets with high precision, enabling detailed visualization and tracking of biological processes in real-time. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H52ClN3O B12376100 Cy7.5 alkyne (chloride)

Properties

Molecular Formula

C48H52ClN3O

Molecular Weight

722.4 g/mol

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride

InChI

InChI=1S/C48H51N3O.ClH/c1-7-31-49-44(52)22-9-8-14-32-51-41-28-26-37-19-11-13-21-39(37)46(41)48(4,5)43(51)30-24-35-17-15-16-34(33-35)23-29-42-47(2,3)45-38-20-12-10-18-36(38)25-27-40(45)50(42)6;/h1,10-13,18-21,23-30,33H,8-9,14-17,22,31-32H2,2-6H3;1H

InChI Key

BEKYZMBPLUHVRG-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]

Origin of Product

United States

Synthetic Methodologies for Cy7.5 Alkyne Chloride and Structural Analogues

General Synthetic Strategies for Cyanine (B1664457) Dye Chromophores

Cyanine dyes are characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge. acs.org The synthesis of the heptamethine cyanine core, characteristic of the Cy7.5 structure, typically involves a stepwise condensation reaction.

The conventional approach utilizes two nucleophilic aza-heterocycles, such as indolenine derivatives, and a precursor for the polymethine chain. nih.gov A common strategy for symmetrical pentamethine or heptamethine dyes involves the reaction of two equivalents of a quaternary heterocyclic ammonium (B1175870) salt with a suitable polymethine source, such as malonaldehyde bis(phenylimine) derivatives or furfural (B47365) derivatives, in the presence of a base like sodium acetate (B1210297) and a solvent like ethanol (B145695) or acetic anhydride. acs.orgnih.govresearchgate.net

The synthesis can be broken down into key steps:

N-Alkylation: Formation of a quaternary aza-heterocyclic salt (e.g., an indolium salt) via N-alkylation of the heterocyclic base. This step often requires elevated temperatures. nih.govacs.org

Condensation: The heterocyclic salts are then condensed with a polymethine bridge precursor. For asymmetrical dyes, this is often a multi-step process where a hemicyanine intermediate is formed from one heterocyclic salt, which then reacts with a second, different salt. nih.gov

Solid-phase synthesis methodologies have also been developed, offering a robust and versatile strategy to produce a wide range of cyanine dyes in high purity by immobilizing precursors on a resin. cam.ac.uk A modular approach is often favored, where complex or sensitive functional groups are added in the final steps of the synthesis to prevent their degradation under the harsh conditions required for forming the core dye structure. nih.govacs.org

Component Example Starting Material Purpose in Synthesis
Heterocyclic Base2,3,3-TrimethylindolenineForms the terminal nitrogen-containing rings of the dye.
Alkylating AgentBromopropionic acidQuaternizes the nitrogen in the heterocyclic base.
Polymethine SourceMalondialdehyde dianil hydrochlorideProvides the conjugated carbon chain linking the heterocycles.
Base/CatalystSodium Acetate, TriethylamineFacilitates the condensation reactions.

Targeted Introduction of Alkyne Functional Groups onto the Cy7.5 Scaffold

The introduction of an alkyne group onto the Cy7.5 scaffold transforms it into a reactive probe for bioorthogonal labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". biotium.comnih.gov This functionalization must be carefully planned to ensure the alkyne is positioned correctly without compromising the dye's fluorescent properties.

A prevalent strategy involves a post-synthesis modification approach. A Cy7.5 dye is first synthesized with a reactive handle, such as a carboxylic acid or an amine. This precursor is then reacted with a small molecule containing the alkyne group. For example, a Cy7.5-carboxylic acid precursor can be coupled with propargylamine (B41283) to form an amide bond, or with propargyl alcohol via esterification, thereby attaching the terminal alkyne. nih.govacs.org This modular method protects the delicate alkyne group from the often harsh conditions of chromophore assembly. nih.gov

Regioselectivity—controlling the exact position of the alkyne functionalization—is critical. The alkyne can be introduced at several locations, primarily on one of the indolenine rings or, less commonly, on the polymethine chain.

Functionalization of the Heterocycle: The most common approach involves using a pre-functionalized starting material. For instance, the synthesis can begin with an indolenine derivative that already contains a functional group (like a carboxyl or amino group) at a specific position on its aromatic ring. This group is carried through the synthesis of the cyanine core and then used as an anchor point to attach the alkyne linker post-synthesis. nih.gov

Functionalization of the N-alkyl Chain: The alkyne can be incorporated into the N-alkyl side chain of one of the indolenine heterocycles. This is achieved by using an alkylating agent that contains an alkyne moiety or a precursor group during the initial quaternization step.

Polymethine Chain Modification: Direct functionalization of the heptamethine chain is more challenging but offers unique advantages. Recent methods have explored the direct transformation of Zincke salts or the use of furfural derivatives to incorporate substituents into the polymethine backbone, allowing for the introduction of functional groups at specific chain positions. researchgate.netresearchgate.net Advanced photocatalytic methods for regioselective C-H bond functionalization are also emerging as a powerful tool for modifying aromatic structures, which could be applied to cyanine dyes. rsc.orgnih.gov

The synthesis of a Cy7.5 alkyne typically proceeds through a stable, functionalized precursor. A common precursor is a Cy7.5 dye bearing a carboxylic acid group. The synthesis of such a precursor can be summarized as follows:

Indolium Precursor Synthesis: An indolenine base is N-alkylated with an alkyl halide containing a carboxylic acid, such as a brominated fatty acid (e.g., 6-bromohexanoic acid), to form a carboxy-indolium precursor. nih.gov

Asymmetric Dye Formation: This carboxy-indolium salt is then reacted with a hemicyanine intermediate (formed from a different indolium salt and a polymethine source) in the presence of a base to yield the final asymmetric Cy7.5-carboxylic acid dye.

Alkyne Installation: The resulting Cy7.5-carboxylic acid is activated (e.g., as an NHS ester) and reacted with an alkyne-containing amine (e.g., propargylamine) to form a stable amide linkage, yielding the final Cy7.5 alkyne product. genelink.com

Strategy Description Typical Reagents
Pre-functionalized HeterocycleThe synthesis starts with an indolenine ring already bearing a reactive group.5-Carboxy-2,3,3-trimethylindolenine
Post-synthesis ModificationA complete Cy7.5 dye with a reactive handle is functionalized with an alkyne.Cy7.5-NHS ester, Propargylamine
N-Alkyl Chain FunctionalizationThe alkyne is part of the N-alkyl chain introduced during quaternization.Propargyl bromide

Synthesis of Diverse Cy7.5 Alkyne (Chloride) Derivatives for Modified Reactivity

To optimize the Cy7.5 alkyne probe for specific applications, derivatives are synthesized with modified linkers or additional functional groups. These modifications can enhance solubility, alter steric properties, or introduce further reactivity.

Solubility: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can improve the aqueous solubility of the otherwise hydrophobic cyanine dye.

Steric Hindrance: Longer linkers can reduce steric hindrance between the bulky dye and its binding target after the click reaction, potentially improving conjugation efficiency.

Flexibility and Rigidity: The chemical nature of the linker dictates its flexibility. While flexible alkyl or PEG linkers are common, more rigid linkers can be designed to hold the dye and its target at a more defined distance and orientation.

The aldehyde-alkyne-amine (A3) coupling reaction is one powerful method for generating a diverse library of multifunctional linkers that can be incorporated into such probes. nih.gov

For many biological applications, high aqueous solubility is essential. The native Cy7.5 alkyne structure is often poorly soluble in water. To overcome this, sulfonate groups (–SO₃⁻) are incorporated into the dye's structure, typically on the indolenine rings. medchemexpress.com

The resulting "Sulfo-Cy7.5 alkyne" is highly water-soluble and less prone to aggregation in aqueous buffers. broadpharm.comlumiprobe.comlumiprobe.com The synthesis of these sulfonated analogues involves using sulfonated precursors from the start, for example, by performing the initial N-alkylation on a sulfonated indolenine base. The presence of sulfonate groups makes the dye suitable for direct use in biological media without the need for organic co-solvents. lumiprobe.com

Derivative Modification Primary Advantage
Sulfo-Cy7.5 alkyneAddition of one or more sulfonate (–SO₃⁻) groups to the indolenine rings.Increased water solubility, reduced aggregation. medchemexpress.comlumiprobe.com
PEG-linked Cy7.5 alkyneIncorporation of a polyethylene glycol (PEG) chain in the linker.Enhanced hydrophilicity and biocompatibility.
Long-chain alkyl Cy7.5 alkyneUse of a longer alkyl chain as the linker.Increased distance between dye and target, potentially reducing steric hindrance.

Analytical and Purification Techniques in Cyanine Dye Synthesis (e.g., HPLC, Mass Spectrometry, NMR Spectroscopy for Purity and Identity Confirmation)

The synthesis of cyanine dyes, including functionalized derivatives such as Cy7.5 alkyne (chloride), yields crude products containing unreacted starting materials, intermediates, and side products. Therefore, robust analytical and purification methodologies are essential to isolate the desired compound with high purity and to confirm its chemical identity. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) for purification and analysis, Mass Spectrometry (MS) for molecular weight verification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for both the purification and purity assessment of cyanine dyes. Due to the ionic and hydrophobic nature of these molecules, reversed-phase HPLC (RP-HPLC) is the most common method.

Purification: Crude reaction mixtures are often subjected to a preliminary clean-up, for instance using solid-phase extraction (SPE) with a C18 cartridge to desalt the sample and remove major impurities. stanford.edu Following this, preparative or semi-preparative RP-HPLC is used for fine purification. A C18 column is typically employed, and elution is achieved using a gradient of an aqueous buffer and an organic solvent, most commonly acetonitrile. stanford.edu The aqueous buffer is often a volatile salt, such as triethylammonium (B8662869) acetate (TEAA), which facilitates its removal from the purified dye fractions after lyophilization. stanford.edu The separation is based on the differential partitioning of the dye and impurities between the stationary phase and the mobile phase. Fractions corresponding to the main, colored peak of the desired product are collected, combined, and lyophilized to yield the pure dye. stanford.edu

Purity Analysis: Analytical HPLC is used to determine the purity of the final product. A small amount of the purified dye is injected onto an analytical C18 column, and the chromatogram is recorded, typically by monitoring the absorbance at the dye's maximum absorption wavelength (λmax), which for Cy7.5 is around 750-790 nm. axispharm.com A single, sharp peak in the chromatogram is indicative of a high-purity sample. nsf.gov HPLC can effectively separate the desired product from isomers and closely related impurities. nsf.gov Purity is often reported as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.

Table 1: Typical HPLC System and Conditions for Cyanine Dye Purification

ParameterDescription
Column Reversed-phase C18 (preparative or analytical)
Mobile Phase A 25-100 mM Triethylammonium Acetate (TEAA) in water
Mobile Phase B Acetonitrile (ACN)
Gradient A time-programmed linear gradient, e.g., 10% to 70% ACN over 30-40 minutes
Flow Rate 1.0 - 4.0 mL/min for semi-preparative; 0.5 - 1.0 mL/min for analytical
Detection UV-Vis Diode Array Detector (DAD) set at the λmax of the dye (~790 nm for Cy7.5)
Post-Processing Collected fractions are lyophilized to remove solvents and volatile buffers. stanford.edu

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for confirming the identity of the synthesized Cy7.5 alkyne dye by providing an accurate measurement of its molecular weight.

Identity Confirmation: Liquid chromatography-mass spectrometry (LC-MS) is frequently used, allowing for the mass analysis of the peak eluting from the HPLC column. acs.org The dye is typically analyzed in positive ion mode using electrospray ionization (ESI), as the cyanine core carries a permanent positive charge. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M]+ of Cy7.5 alkyne. acs.org The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical (monoisotopic) mass of the expected chemical structure. A close match between the experimental and theoretical mass provides strong evidence for the successful synthesis of the target compound. acs.org

Table 2: Representative Mass Spectrometry Data for a Cyanine Dye

TechniqueIonization ModeExpected Result for Cy7.5 Alkyne (Cation)Purpose
LC-MSESI (+)A molecular ion peak [M]+ corresponding to the calculated exact mass of the cationic portion of the molecule.Confirms the molecular weight and, therefore, the identity of the synthesized dye. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the synthesized dye and for assessing its purity. Both one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed. acs.org

Structural Confirmation: The 1H NMR spectrum provides information about the number and types of protons and their neighboring environments. mdpi.com Key signals for a heptamethine cyanine dye like Cy7.5 include resonances for the aromatic protons on the indolenine rings, the vinyl protons of the polymethine chain, and the protons of the alkyl substituents. mdpi.com For Cy7.5 alkyne, specific signals corresponding to the alkyne proton and the adjacent methylene (B1212753) groups would be expected. The 13C NMR spectrum complements the 1H data by showing signals for all unique carbon atoms in the molecule. scispace.com Advanced 2D NMR techniques like COSY (correlation spectroscopy), HSQC (heteronuclear single quantum coherence), and HMBC (heteronuclear multiple bond correlation) are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals and confirming the exact isomeric structure of the polymethine chain and the position of the alkyne functionality. acs.org

Purity Assessment: High-resolution 1H NMR is also an excellent method for assessing sample purity. rsc.org The presence of impurity peaks, which are not attributable to the target molecule or the NMR solvent, indicates a contaminated sample. By integrating the signals of the target compound and comparing them to the integrals of impurity signals, a quantitative estimation of purity can be made. rsc.org

Table 3: Representative 1H NMR Chemical Shifts (δ) for a Cyanine Dye Core Structure

Proton TypeRepresentative Chemical Shift Range (ppm)Multiplicity
Aromatic Protons (Indolenine)7.0 - 8.0Doublet, Triplet, Multiplet
Vinyl Protons (Polymethine Chain)6.0 - 8.5Doublet, Triplet
N-Alkyl Protons (e.g., -N-CH2-)3.5 - 4.5Triplet, Singlet
Gem-dimethyl Protons (-C(CH3)2)1.5 - 2.0Singlet
Note: Data are generalized from typical cyanine dye spectra. mdpi.com Specific shifts for Cy7.5 alkyne would depend on the exact structure and solvent.

Bioconjugation Chemistry of Cy7.5 Alkyne Chloride

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy7.5 Alkyne (Chloride)

The most prominent application of Cy7.5 alkyne in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the terminal alkyne of the dye and an azide-modified biomolecule. bioclone.net CuAAC is renowned for its high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments, making it exceptionally suitable for modifying complex biological molecules. bioclone.netnih.govnih.gov

The CuAAC reaction is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition. wikipedia.org While the thermal (uncatalyzed) reaction is slow and produces a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (up to 107-fold) and yields the 1,4-disubstituted triazole product with virtually complete regioselectivity. nih.govmdpi.com

The catalytic cycle, as supported by experimental and density functional theory (DFT) studies, is proposed to proceed through the following key steps:

Formation of a copper(I) acetylide intermediate from the terminal alkyne of Cy7.5. mdpi.com

Coordination of the azide (B81097) to the copper acetylide complex.

Cyclization to form a six-membered copper-containing intermediate (cuprate-triazolide).

Protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Recent investigations suggest that the catalytically active species may involve more than one copper atom. beilstein-journals.org Dinuclear copper acetylide complexes have been proposed to be key intermediates, which could explain the observed second-order dependence on copper concentration in some ligand-assisted systems. mdpi.comresearchgate.net The rate-determining step is believed to be the cyclization of the azide-alkyne complex to the triazole product. researchgate.net

Table 1: General Kinetic Parameters for Azide-Alkyne Cycloaddition Reactions

Reaction TypeTypical Second-Order Rate Constant (k₂)Key Features
Thermal Huisgen Cycloaddition10⁻⁸ – 10⁻⁶ M⁻¹s⁻¹Slow; requires elevated temperatures; yields mixture of 1,4- and 1,5-regioisomers. nih.gov
Copper(I)-Catalyzed (CuAAC)10² – 10⁴ M⁻¹s⁻¹Fast at room temperature; highly regioselective for 1,4-isomer; requires copper catalyst. mdpi.com

To apply CuAAC for labeling sensitive biomolecules with Cy7.5 alkyne, reaction conditions must be carefully optimized to maximize efficiency while preserving biological function.

Copper Source and Reducing Agent: The active catalyst is the Cu(I) ion, which is prone to oxidation. nih.gov In biological settings, the catalyst is typically generated in situ by reducing a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with an excess of a reducing agent. beilstein-journals.org Sodium ascorbate (B8700270) is the most common reductant, though it can generate reactive oxygen species (ROS) that may damage biomolecules. nih.govjenabioscience.com

Accelerating Ligands: To stabilize the Cu(I) oxidation state, enhance reaction rates, and mitigate cellular toxicity, various ligands are employed. Tris-(benzyltriazolylmethyl)amine (TBTA) is a popular choice, but its low water solubility can be a limitation. Water-soluble derivatives and other ligands like sulfonated bathophenanthroline (B157979) have been developed to overcome this issue and protect biomolecules from oxidative damage. nih.govbeilstein-journals.orgjenabioscience.com

Solvents and pH: A major advantage of CuAAC is its compatibility with a wide range of solvents, including pure water and biological buffers. bioclone.net The reaction proceeds efficiently over a broad pH range (typically 4-12). nih.gov For dyes like Cy7.5 alkyne that may have limited aqueous solubility, the addition of a small amount of a water-miscible organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often necessary. lumiprobe.com

Additives: Byproducts of the reducing agent, such as dehydroascorbic acid, can react non-specifically with protein residues. To prevent this, additives like aminoguanidine (B1677879) can be included to act as scavengers for these reactive carbonyl species. jenabioscience.com

Table 2: Common Reagents for Biocompatible CuAAC Reactions

ComponentExample ReagentFunction in the Reaction
Copper(II) PrecursorCopper(II) Sulfate (CuSO₄)Source of copper ions. beilstein-journals.org
Reducing AgentSodium AscorbateReduces Cu(II) to the catalytically active Cu(I) state. nih.gov
Cu(I) Stabilizing LigandTBTA, Bathophenanthroline disulfonateAccelerates the reaction and protects Cu(I) from oxidation. nih.govjenabioscience.com
Scavenger AdditiveAminoguanidinePrevents side reactions from reductant byproducts. jenabioscience.com
Solvent SystemAqueous Buffer (e.g., PBS) +/- DMSOProvides a biocompatible medium for the reaction. bioclone.netlumiprobe.com

While highly robust, CuAAC is not without its challenges in biological applications.

Byproduct Formation: The primary side reaction is the oxidative homocoupling of terminal alkynes (e.g., Cy7.5 alkyne) to form diynes, which can be promoted by oxygen in the presence of the copper catalyst. nih.gov This can be minimized by performing reactions under an inert atmosphere, using an excess of the reducing agent, and employing a stabilizing ligand that protects the copper acetylide intermediate. nih.gov Additionally, the formation of iodinated triazole byproducts has been observed under certain conditions when using copper(I) iodide (CuI) as a catalyst source, necessitating careful control over reaction setup. mdpi.com

Regioselectivity Control: The CuAAC reaction is inherently regioselective, producing the 1,4-disubstituted 1,2,3-triazole. wikipedia.org This high degree of control is a significant advantage over the uncatalyzed thermal reaction. nih.gov While not typically a challenge to be "addressed," it is a defining feature. For applications where the 1,5-regioisomer is desired, alternative catalytic systems, such as those based on ruthenium, are required. nih.gov However, for standard bioconjugation with Cy7.5 alkyne, the regioselectivity of CuAAC is highly desirable for producing a single, well-defined product.

Copper-Free Click Chemistry with Cy7.5 Alkyne (Chloride)

The inherent toxicity of copper catalysts, even at low concentrations, can be a concern for applications in living systems. This has driven the development of copper-free click chemistry alternatives. It is important to note that Cy7.5 alkyne, possessing a terminal, unstrained alkyne, is not directly reactive in the most common copper-free method, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn SPAAC requires the use of a strained cyclooctyne (B158145) as the alkyne component. Therefore, to utilize a copper-free approach with a Cy7.5 label, one would typically use an azide-functionalized Cy7.5 dye and react it with a biomolecule that has been modified with a strained alkyne.

SPAAC is a bioorthogonal reaction that relies on the high internal ring strain of a cyclooctyne to dramatically accelerate the cycloaddition with an azide, eliminating the need for a metal catalyst. magtech.com.cn The reaction is driven by the release of this strain energy as the sp-hybridized alkyne carbons transition to the sp²-hybridized state in the resulting triazole ring. nih.gov

Several generations of cyclooctynes have been developed to improve reaction kinetics and stability:

First-Generation Cyclooctynes (e.g., OCT, ALO): These initial reagents had relatively slow reaction rates, limiting their utility. nih.gov

Second-Generation Cyclooctynes (e.g., DIFO, DBCO/DIBAC): The introduction of electron-withdrawing fluorine atoms (DIFO) or dibenzo-annulation (DBCO/DIBAC) significantly increased reactivity, making SPAAC a practical tool for live-cell labeling. magtech.com.cnnih.gov

Third-Generation Cyclooctynes (e.g., BCN, S-BCN): Further modifications, such as creating bicyclononynes (BCN), have led to reagents with an optimal balance of high reactivity and stability. rsc.org

The kinetics of SPAAC are highly dependent on the specific cyclooctyne used, with rates now approaching those of CuAAC for the most reactive derivatives. nih.gov

Table 3: Comparison of Second-Order Rate Constants for Common SPAAC Reagents

Strained Alkyne ReagentAbbreviationTypical Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
Difluorinated CyclooctyneDIFO~0.4 – 0.7
DibenzocyclooctyneDBCO / DIBAC~0.3 – 1.0
BicyclononyneBCN~1.0
Note: Rate constants are approximate and can vary based on specific derivatives and reaction conditions.

While the azide-alkyne cycloaddition is the dominant bioorthogonal reaction for terminal alkynes, the alkyne functional group can participate in other selective transformations. These reactions expand the toolbox for bioconjugation, potentially allowing for multiplexed labeling in combination with azide-based methods. nih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is one of the fastest bioorthogonal reactions known, occurring between an electron-rich dienophile and an electron-deficient diene (commonly a tetrazine). mdpi.com While strained alkenes are the most common dienophiles, activated or strained alkynes can also participate in IEDDA reactions, offering an alternative pathway for conjugation. cam.ac.uk

Photo-triggered Reactions: Light can be used to control ligation reactions with spatiotemporal precision. For example, photo-triggered cycloadditions can be achieved by "masking" a reactive alkyne as a less reactive cyclopropenone, which then releases the alkyne upon irradiation to react with an azide. magtech.com.cn

Cycloadditions with Other 1,3-Dipoles: Beyond azides, alkynes can react with other 1,3-dipoles like nitrones and nitrile oxides. nih.gov These reactions can proceed without a catalyst and are orthogonal to azide-alkyne chemistry, creating possibilities for labeling multiple targets simultaneously. nih.gov

Covalent Labeling of Biomolecules with Cy7.5 Alkyne (Chloride)

Cy7.5 alkyne (chloride) is a near-infrared (NIR) fluorescent dye engineered for the stable, covalent labeling of various biomolecules. medchemexpress.commedchemexpress.commedchemexpress.com Its core structure features a terminal alkyne functional group, which serves as a reactive handle for bioorthogonal conjugation reactions. medchemexpress.commedchemexpress.commedchemexpress.com The primary mechanism for labeling is the azide-alkyne cycloaddition, a cornerstone of "click chemistry," which facilitates the formation of a highly stable triazole linkage between the dye and a target molecule. lumiprobe.com This reaction's high efficiency and specificity in aqueous environments make Cy7.5 alkyne a versatile tool for fluorescently tagging biomolecules for research and diagnostic applications, particularly in complex biological samples. medchemexpress.commedchemexpress.com

Conjugation to Proteins and Antibodies for Targeted Applications

The covalent labeling of proteins and antibodies with Cy7.5 alkyne enables the creation of highly specific probes for targeted imaging and analysis. medchemexpress.commedchemexpress.comyusiyy.com The conjugation strategy typically involves a two-step process. First, the protein or antibody of interest is chemically or metabolically modified to introduce an azide group. Subsequently, the azide-functionalized protein is reacted with Cy7.5 alkyne (chloride).

This reaction, often catalyzed by copper(I) (CuAAC), results in the formation of a stable covalent bond, yielding a fluorescently labeled bioconjugate. These labeled antibodies and proteins are instrumental in tracking their localization and dynamic changes within biological systems. medchemexpress.commedchemexpress.commedchemexpress.com For instance, Cy7.5-labeled antibodies are frequently used in targeted in vivo imaging to visualize specific cell populations or tumors.

PropertyValueSource(s)
Excitation Maximum (λex)~778 nm broadpharm.com
Emission Maximum (λem)~797 nm broadpharm.com
Molar Extinction Coefficient (ε)~222,000 M⁻¹cm⁻¹ broadpharm.com
Fluorescence Quantum Yield (Φ)0.21 broadpharm.com
Note: The spectral properties listed are for Sulfo-Cy7.5 alkyne, a sulfonated, water-soluble variant of Cy7.5 alkyne, which possesses very similar structural and spectral characteristics.

Site-Selective Modification Strategies for Homogeneous Bioconjugates

Achieving a uniform population of labeled biomolecules, or homogeneous bioconjugates, is critical for quantitative applications. Site-selective modification strategies ensure that the fluorescent dye is attached to a specific, predetermined location on the biomolecule. The use of Cy7.5 alkyne in bioorthogonal click chemistry reactions is a powerful approach to achieve this.

Key Strategies Include:

Metabolic Labeling: Cells can be cultured with azide-modified metabolic precursors (e.g., unnatural amino acids or sugars) that are incorporated directly into newly synthesized proteins or glycans. These azide "handles" can then be specifically targeted by Cy7.5 alkyne.

Genetic Code Expansion: Unnatural amino acids containing azide groups can be genetically encoded and incorporated into proteins at specific sites in response to a unique codon. This allows for precise, residue-specific labeling with Cy7.5 alkyne.

Enzymatic Labeling: Specific enzymes can be used to install an azide group onto a target biomolecule, which is then available for reaction with Cy7.5 alkyne.

A significant advantage of these strategies is the ability to use strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC utilizes strained cyclooctyne derivatives that react spontaneously with azides without the need for a copper catalyst, which can be toxic to living cells. This makes it an ideal method for labeling biomolecules in their native environment.

Labeling of Nucleic Acids (DNA, RNA, Oligonucleotides) via Click Chemistry

Cy7.5 alkyne is also a valuable reagent for the fluorescent labeling of nucleic acids. medchemexpress.com The most common strategy involves the enzymatic incorporation of azide-modified nucleotides, such as 5-azido-C3-UTP, into DNA or RNA during synthesis procedures like PCR or in vitro transcription. pubcompare.aifrontiersin.org

Once the azide-modified nucleic acid is synthesized and purified, it is reacted with Cy7.5 alkyne. pubcompare.aifrontiersin.orgfrontiersin.org The click chemistry reaction covalently attaches the Cy7.5 dye to the nucleic acid probe. pubcompare.ai These fluorescently labeled oligonucleotides, DNA strands, or RNA molecules are used in a variety of molecular biology techniques, including fluorescence in situ hybridization (FISH), microarrays, and blotting assays, allowing for the sensitive detection and visualization of specific nucleic acid sequences. frontiersin.orgfrontiersin.org

Functionalization of Other Biologically Relevant Molecules (e.g., Carbohydrates, Lipids)

The application of Cy7.5 alkyne extends beyond proteins and nucleic acids to other key biomolecules like carbohydrates and lipids. medchemexpress.commedchemexpress.comdtu.dk The underlying principle remains the same: the target molecule must first be modified to contain an azide group to facilitate the click chemistry reaction.

Carbohydrates: Glycans and other carbohydrates can be functionalized with Cy7.5 alkyne. dtu.dk This often involves the chemical or enzymatic introduction of an azide onto the sugar molecule. Labeled carbohydrates are crucial tools for studying glycosylation, cell-cell recognition, and host-pathogen interactions.

Lipids: Lipids can be chemically synthesized to include an azide moiety. These azide-modified lipids can then be incorporated into lipid bilayers or micelles and subsequently labeled with Cy7.5 alkyne. This allows for the visualization and tracking of lipid dynamics in membranes and lipoproteins.

The ability to label these diverse classes of biomolecules highlights the versatility of Cy7.5 alkyne (chloride) as a tool in chemical biology and biomedical research.

Biomolecule ClassModification StrategySubsequent Labeling Method
Proteins/AntibodiesMetabolic, genetic, or chemical introduction of azide groups.Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.
Nucleic Acids (DNA/RNA)Enzymatic incorporation of azide-modified nucleotides during synthesis.Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).
Carbohydrates (Glycans)Chemical or enzymatic installation of azide functionalities.Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition.
LipidsChemical synthesis to include an azide group.Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition.

Advanced Research Applications of Cy7.5 Alkyne Chloride As a Molecular Probe

General Principles for Designing Targeted Imaging Probes

The design of targeted imaging probes is a sophisticated process that hinges on the precise conjugation of a signaling agent, like Cy7.5 alkyne (chloride), to a targeting moiety with a high affinity for a specific biological molecule or structure. nih.gov The ultimate goal is to create a probe that can selectively illuminate a target of interest within a complex biological system, such as a cell or a living organism.

A key consideration in probe design is the choice of the fluorophore. For in vivo imaging, NIR fluorophores like Cy7.5 are preferred due to their ability to penetrate deep into tissues with minimal interference from background autofluorescence. nih.govnih.gov This is because biological tissues are more transparent to NIR light compared to visible light. nih.gov The alkyne group on Cy7.5 alkyne (chloride) is particularly advantageous for attaching the dye to targeting molecules. It readily participates in a highly efficient and specific type of reaction known as "click chemistry," which allows for the stable and precise labeling of biomolecules such as proteins and antibodies. medchemexpress.comlumiprobe.com

In Vitro and Ex Vivo Fluorescence Imaging Applications

High-Resolution Fluorescence Microscopy for Cellular and Subcellular Structures

In the realm of high-resolution fluorescence microscopy, Cy7.5 alkyne (chloride) serves as a powerful tool for visualizing the intricate details of cellular and subcellular structures. axispharm.com By attaching the dye to molecules that specifically bind to cellular components, researchers can obtain clear and detailed images of these structures. nih.gov The brightness and stability of Cy7.5 make it well-suited for advanced microscopy techniques that require prolonged exposure to light. axispharm.com This allows for the precise localization and tracking of labeled molecules within cells, providing valuable insights into their function and behavior. The use of alkyne-functionalized dyes like Cy7.5 is compatible with the detection of fluorescently tagged proteins, enabling multi-target imaging. nih.gov

Application in Flow Cytometry for Cell Sorting and Analysis

Flow cytometry is a technique used to analyze and sort different cell populations. Cy7.5 alkyne (chloride) is a valuable reagent in this field, providing distinct and reliable signals for cell analysis. axispharm.com By labeling cells with antibodies conjugated to Cy7.5, researchers can identify and quantify specific cell types within a mixed population. The strong fluorescence of Cy7.5 in the near-infrared spectrum allows for clear differentiation between labeled and unlabeled cells, making it an effective tool for cell sorting and analysis. axispharm.com

Utilization in Bioanalytical Assays for Multiplexed Biomolecular Detection

Cy7.5 alkyne (chloride) is also effectively used in various bioanalytical assays designed to detect and quantify multiple biomolecules simultaneously. axispharm.com In these assays, the dye's bright NIR fluorescence allows for the sensitive detection of specific targets within complex biological samples. axispharm.com Its spectral properties are compatible with other commonly used fluorophores, enabling the development of multiplexed assays where several different molecules can be detected in a single experiment. axispharm.com This capability is particularly valuable in fields like diagnostics and drug discovery, where the simultaneous analysis of multiple biomarkers is often required.

Preclinical In Vivo Imaging Applications in the Near-Infrared Region

Deep Tissue Imaging Capabilities and Background Fluorescence Mitigation

One of the most significant advantages of using Cy7.5 alkyne (chloride) is in preclinical in vivo imaging. lumiprobe.comnih.gov The near-infrared light emitted by Cy7.5 can penetrate deeper into biological tissues than visible light, allowing for the imaging of organs and structures deep within a living animal. nih.govdigitellinc.com This is because there is less absorption and scattering of NIR light by biological components like blood and skin. nih.govnih.gov

A major challenge in fluorescence imaging is the natural fluorescence of tissues, known as autofluorescence, which can create a background haze that obscures the signal from the imaging probe. nih.gov By operating in the NIR spectrum, Cy7.5-based probes significantly reduce this background interference, leading to a much higher signal-to-background ratio. nih.govfrontiersin.org This results in clearer, higher-contrast images, making it easier to identify and study specific biological targets in a living organism. cloudfront.net The enhanced sensitivity and resolution offered by NIR imaging with probes like Cy7.5 are crucial for advancing our understanding of biological processes in real-time. frontiersin.orgresearchgate.net

Compound Name
Cy7.5 alkyne (chloride)
Cyanine (B1664457) 7.5
Indocyanine green
Methylene (B1212753) blue
PropertyDescription
Excitation Wavelength ~750 nm
Emission Wavelength ~780-808 nm axispharm.com
Key Feature Contains a terminal alkyne group for click chemistry conjugation. medchemexpress.com
Primary Application Near-infrared fluorescence imaging, particularly in vivo. lumiprobe.comnih.gov

Development of Multiplexed Imaging Strategies

The long-wavelength emission of Cy7.5 alkyne (chloride) makes it an ideal candidate for multiplexed imaging, enabling the simultaneous visualization of multiple targets within a single biological system. This capability is crucial for understanding complex biological processes that involve the interplay of different molecules.

One key strategy for multiplexed imaging involves pairing Cy7.5 alkyne with other fluorophores that have distinct spectral characteristics. For instance, researchers have successfully utilized Cy7.5 alkyne in combination with dyes like Cy5.5 alkyne for dual-color imaging. In a study focused on visualizing distinct RNA populations in plants, Cy7.5 alkyne and Cy5.5 alkyne were used to label different RNA probes. This allowed for the simultaneous detection and localization of specific RNA transcripts within plant cells, providing insights into gene expression and regulation.

The success of such multiplexed imaging experiments relies on the careful selection of fluorophores with minimal spectral overlap and the use of advanced imaging systems equipped with appropriate filter sets and spectral unmixing algorithms. The distinct emission spectrum of Cy7.5 alkyne, typically in the 800 nm range, allows for its effective separation from other commonly used fluorophores, thereby enabling high-fidelity multiplexed imaging.

Table 1: Spectral Properties of Fluorophores Used in Multiplexed Imaging with Cy7.5 Alkyne

FluorophoreExcitation Max (nm)Emission Max (nm)
Cy7.5 alkyne~788~808
Cy5.5 alkyne~675~695

Note: The exact spectral properties can vary depending on the molecular environment.

Monitoring Biological Processes through Metabolic Labeling and Live Imaging

The ability to attach Cy7.5 alkyne to metabolically incorporated tags has revolutionized the study of dynamic biological processes in living cells. This approach, known as bioorthogonal metabolic labeling, allows for the visualization of newly synthesized biomolecules without the need for genetic encoding of fluorescent proteins.

A notable application of this technique is the in-gel detection of protein persulfidation, a post-translational modification involved in cellular signaling. In one study, a "click mix" containing Cy7.5 alkyne was used to label and visualize persulfidated proteins in glioblastoma cells. This method provided a direct means to quantify changes in protein persulfidation levels, offering insights into the role of this modification in cancer cell motility.

Metabolic labeling with Cy7.5 alkyne is not limited to proteins. By introducing precursor molecules containing an azide (B81097) group, researchers can label other classes of biomolecules, such as glycans and lipids. For example, azido-modified sugars can be fed to cells and incorporated into their glycoproteins. Subsequent reaction with Cy7.5 alkyne via click chemistry allows for the specific visualization of these newly synthesized glycans on the cell surface or within intracellular compartments. This provides a powerful tool for studying glycan trafficking, metabolism, and their roles in various diseases.

Development of Novel Sensor Systems Based on Cy7.5 Alkyne (Chloride)

The unique chemical properties of the cyanine dye scaffold, combined with the versatility of the alkyne handle for conjugation, have facilitated the development of sophisticated sensor systems based on Cy7.5 alkyne. These probes are designed to respond to specific chemical or biological cues in their environment, leading to a detectable change in their fluorescent properties.

Chemically and Environmentally Responsive Probes

Researchers are actively exploring the design of Cy7.5 alkyne-based probes that can sense changes in the local chemical environment, such as pH or the presence of specific ions. The development of such probes often involves modifying the polymethine chain of the cyanine dye. Alterations in the electronic structure of the dye upon interaction with an analyte can lead to shifts in its absorption and emission spectra or changes in its fluorescence intensity.

While specific examples of chemically responsive probes based directly on the commercially available Cy7.5 alkyne (chloride) are still emerging in the literature, the foundational principles for their design are well-established. For instance, the incorporation of a pH-sensitive moiety near the chromophore could enable the development of a ratiometric pH sensor, where the ratio of fluorescence intensity at two different wavelengths changes with pH. The alkyne group would then allow for the targeted delivery of this sensor to specific cellular locations by conjugation to a targeting molecule.

Bioresponsive "Turn-On" Fluorescent Sensors for Specific Biomarkers

A particularly exciting area of research is the development of "turn-on" fluorescent sensors. These probes are designed to be in a non-fluorescent or "quenched" state until they interact with a specific biomarker, such as an enzyme or a reactive oxygen species. This interaction triggers a chemical reaction that restores the fluorescence of the Cy7.5 core, leading to a significant increase in signal intensity. This "turn-on" mechanism provides a high signal-to-background ratio, which is crucial for sensitive detection of biomarkers in complex biological environments.

The design of these bioresponsive probes often involves attaching a quencher molecule to the Cy7.5 fluorophore through a linker that can be cleaved by a specific enzyme. For example, a peptide sequence that is a substrate for a matrix metalloproteinase (MMP), an enzyme often upregulated in cancer, could be used as the cleavable linker. In the presence of MMP activity, the linker is cleaved, releasing the quencher and "turning on" the fluorescence of the Cy7.5 dye. The alkyne handle on such a probe would allow for its conjugation to a tumor-targeting ligand, thereby increasing its local concentration and enhancing the sensitivity of cancer detection.

Another strategy for creating "turn-on" sensors involves designing probes that respond to changes in the cellular redox state. For instance, a probe for detecting hydrogen peroxide might incorporate a boronate ester group that quenches the fluorescence of the Cy7.5 dye. In the presence of hydrogen peroxide, the boronate is oxidized, leading to the release of the quenching effect and a "turn-on" of fluorescence.

Table 2: Design Strategies for Bioresponsive "Turn-On" Sensors

Sensor TypeTarget BiomarkerActivation Mechanism
Enzyme-activatablee.g., Matrix MetalloproteinasesEnzymatic cleavage of a quencher-linker conjugate
ROS-responsivee.g., Hydrogen PeroxideOxidation of a fluorescence-quenching moiety

The continued development of such sophisticated molecular probes based on Cy7.5 alkyne (chloride) holds immense promise for advancing our understanding of complex biological systems and for the development of new diagnostic and therapeutic strategies.

Challenges and Future Directions in Cy7.5 Alkyne Chloride Research

Strategies for Overcoming Challenges in Bioconjugate Homogeneity and Stability

A significant hurdle in the development of bioconjugates, including those with Cy7.5 alkyne, is achieving homogeneity and ensuring stability.

Bioconjugate Homogeneity

Stochastic conjugation methods, which target naturally occurring functional groups on biomolecules like the primary amines on lysine (B10760008) residues, often result in heterogeneous mixtures. nih.govtandfonline.com This heterogeneity, characterized by a varied drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), can lead to inconsistent safety and efficacy profiles. oxfordglobal.com

Strategies to improve homogeneity include:

Site-Specific Conjugation: This approach enables the precise attachment of the payload to specific amino acid residues. oxfordglobal.com Techniques such as incorporating unnatural amino acids (UAAs) with bioorthogonal handles (like azides or alkynes) into the protein structure allow for controlled conjugation. tandfonline.comrsc.org For example, the use of an azide-containing UAA, p-azidomethyl-l-phenylalanine (pAzF), in trastuzumab allowed for specific conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry. nih.gov

Engineered Cysteines: Introducing cysteine residues at specific sites on an antibody through genetic modification provides a handle for selective conjugation. rsc.org

Enzymatic Methods: Enzymes can be used to modify specific sites on a biomolecule, creating a handle for conjugation. For instance, the GlycoConnect™ technology uses enzymes to remodel the glycan moiety on an antibody, introducing an azidosugar that can then be conjugated to a payload functionalized with a strained alkyne. tandfonline.com

Bioconjugate Stability

The stability of the linker connecting the Cy7.5 alkyne to the biomolecule is critical for its performance. nih.gov Unstable linkers can lead to premature cleavage and off-target effects.

Strategies to enhance stability include:

Linker Technology: The development of novel linkers with improved stability is an active area of research. oxfordglobal.com Thiol-bridge methods, which use bifunctional linkers to crosslink interchain cysteines in antibodies, have been shown to increase stability and improve pharmacokinetics. tandfonline.com

Chemical Modification of the Dye: The inherent stability of the cyanine (B1664457) dye itself is a concern. Cyanine dyes can be susceptible to degradation, particularly when exposed to reactive oxygen species (ROS). nih.gov Strategies to improve the photostability of cyanine dyes include the formation of nanohybrids with materials like ZnO nanoparticles, which can reduce the production of photoinduced singlet oxygen. acs.org Another approach involves deuterating the polymethine chain of the dye, which has been shown to slow down photochemical degradation. nd.edu

ChallengeStrategyDescriptionKey Findings
Bioconjugate Inhomogeneity Site-Specific ConjugationPrecise attachment of payloads to specific amino acid residues using techniques like unnatural amino acid incorporation. tandfonline.comoxfordglobal.comEnables defined drug-to-antibody ratios (DAR) and reduces heterogeneity. oxfordglobal.com
Engineered CysteinesGenetic modification to introduce cysteine residues for selective conjugation. rsc.orgProvides specific attachment points, leading to more homogeneous conjugates.
Enzymatic MethodsUse of enzymes to modify specific sites for conjugation, such as the GlycoConnect™ technology. tandfonline.comResults in homogenous antibody-drug conjugates.
Bioconjugate Instability Advanced Linker TechnologyDevelopment of more stable linkers, including thiol-bridge methods. tandfonline.comoxfordglobal.comIncreases antibody stability and improves in vivo performance compared to conventional conjugates. tandfonline.com
Dye ModificationImproving the photostability of the cyanine dye through methods like nanohybrid formation or deuteration. acs.orgnd.eduZnO nanohybrids reduce singlet oxygen production, and deuteration slows degradation. acs.orgnd.edu

Methodologies for Enhancing In Vivo Performance of Cy7.5 Alkyne (Chloride) Conjugates

The effectiveness of Cy7.5 alkyne conjugates in living organisms is influenced by factors such as biodistribution, clearance, and tumor targeting.

Strategies to enhance in vivo performance include:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the stability and prolong the circulation time of bioconjugates. oxfordglobal.com However, studies have also shown that pegylated probes can sometimes exhibit reduced in vivo tumor targeting despite excellent in vitro uptake. nih.gov

Introduction of Charged Groups: Modifying the dye with charged functional groups can significantly impact its in vivo properties. A systematic study of masked heptamethine cyanines revealed that zwitterionic substituents, containing both a positive and negative charge, provided an optimal combination of high tumor signal, high tumor-to-background ratio, and low liver-to-background ratio. nih.gov In contrast, anionic and cationic groups led to increased dye aggregation and reduced tumor signals. nih.gov

Albumin Binding: The interaction of cyanine dyes with serum albumin can enhance their solubility and biocompatibility. thno.org Tailoring cyanine dyes to efficiently bind to albumin can produce more stable fluorescent probes for in vivo imaging. thno.org

Multivalent Targeting: Increasing the number of targeting ligands on a probe can enhance its affinity for receptors on target cells. A comparison of mono- versus tri-valent targeting systems found that the tri-valent version exhibited greater cell imaging contrast. nd.edu

MethodologyDescriptionImpact on In Vivo Performance
PEGylation Attachment of polyethylene glycol (PEG) chains to the bioconjugate. oxfordglobal.comCan improve stability and circulation time, but may also reduce tumor targeting. oxfordglobal.comnih.gov
Charged Group Modification Introduction of anionic, cationic, or zwitterionic functional groups to the dye. nih.govZwitterionic groups show optimal tumor targeting and clearance. Anionic and cationic groups can lead to aggregation. nih.gov
Albumin Binding Designing cyanine dyes to bind to serum albumin. thno.orgEnhances solubility, biocompatibility, and stability of the probe. thno.org
Multivalent Targeting Incorporating multiple targeting ligands on the probe. nd.eduIncreases affinity for target receptors, leading to improved imaging contrast. nd.edu

Integration of Cy7.5 Alkyne (Chloride) Probes with Emerging Advanced Imaging Technologies

The near-infrared emission of Cy7.5 makes it suitable for deep tissue imaging with minimal background autofluorescence. nd.edund.eduaxispharm.com The integration of Cy7.5 alkyne probes with advanced imaging modalities holds promise for enhancing diagnostic and therapeutic applications.

Near-Infrared-II (NIR-II) Imaging: The NIR-II window (1000–1700 nm) offers even deeper tissue penetration and higher imaging contrast than the traditional NIR-I window (700–900 nm). frontiersin.orgfrontiersin.org While Cy7.5 primarily emits in the NIR-I region, research into developing cyanine dyes with longer emission wavelengths is ongoing. frontiersin.orgresearchgate.net

Multimodal Imaging: Combining fluorescence imaging with other techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI) can provide more comprehensive information. frontiersin.orgnih.gov Bioorthogonal chemistry can be used to develop probes for these multimodal applications. the-scientist.com

Ratiometric Imaging: This technique uses probes that exhibit a change in their fluorescence emission at two different wavelengths in response to a specific biological event. nih.gov This can provide more quantitative and reliable data by correcting for variations in probe concentration and excitation intensity. FRET-based probes using Cy5 and Cy7 have been developed for this purpose. nih.gov

Super-Resolution Microscopy: Advanced microscopy techniques that overcome the diffraction limit of light allow for the visualization of cellular structures with unprecedented detail. nih.gov Bioorthogonal labeling with probes like Cy7.5 alkyne can be used to tag specific biomolecules for super-resolution imaging. nih.gov

Exploration of Novel Bioorthogonal Reactivities for Alkyne Conjugation to Expand Application Scope

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used "click" reaction, its use in living systems can be limited by the cytotoxicity of the copper catalyst. wikipedia.org This has driven the development of copper-free click chemistry and other novel bioorthogonal reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (B158145) that reacts with an azide (B81097) without the need for a copper catalyst, making it suitable for live-cell imaging. wikipedia.orgrsc.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction between a tetrazine and a strained alkene or alkyne is known for its exceptionally fast kinetics and excellent bioorthogonality. mdpi.comresearchgate.net

Other Alkyne-Based Reactions: Researchers are exploring other reactions involving alkynes for bioconjugation, such as the Cadiot-Chodkiewicz and Glaser-Hay couplings, which form a conjugated diyne linkage. nih.gov

Photoinducible Bioorthogonal Reactions: These reactions can be initiated with light, offering spatiotemporal control over the labeling process in living systems. acs.org An example is the UV-induced reaction between a tetrazole and an alkene. acs.org

ReactionDescriptionAdvantagesChallenges
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction between a strained cyclooctyne and an azide. wikipedia.orgrsc.orgCopper-free, suitable for live cells. wikipedia.orgCan be slower than CuAAC, may form regioisomers. rsc.orgacs.org
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction between a tetrazine and a strained alkene/alkyne. mdpi.comresearchgate.netExtremely fast kinetics, highly bioorthogonal. mdpi.comresearchgate.netRequires synthesis of specific dienophiles and tetrazines. mdpi.com
Cadiot-Chodkiewicz/Glaser-Hay Couplings Copper-catalyzed reactions forming a conjugated diyne from terminal and halo-alkynes or two terminal alkynes. nih.govCan form stable conjugates with well-defined geometries. nih.govPotential for homodimerization as a side product. nih.gov
Photoinducible Reactions Reactions initiated by light, such as tetrazole-alkene cycloaddition. acs.orgAllows for spatiotemporal control of labeling. acs.orgMay require UV light which can be damaging to cells.

Design and Development of Next-Generation Cy7.5 Alkyne (Chloride) Derivatives with Enhanced Functionality and Tunable Properties

Future research will focus on creating new Cy7.5 alkyne derivatives with improved characteristics.

Enhanced Photophysical Properties: Efforts are underway to develop cyanine dyes with higher quantum yields, greater photostability, and longer emission wavelengths for NIR-II imaging. axispharm.comfrontiersin.orgresearchgate.net This can be achieved by modifying the polymethine chain or the heterocyclic end groups of the dye. frontiersin.orgresearchgate.net

Tunable Properties: Introducing different functional groups to the cyanine core can allow for the fine-tuning of its physicochemical properties, such as solubility and nonspecific binding. nih.gov For example, the addition of sulfonate groups improves water solubility. axispharm.com

Multifunctional Probes: Designing probes that can perform multiple functions, such as both imaging and therapy (theranostics), is a key area of development. nih.gov For instance, a phthalimide-functionalized heptamethine cyanine dye has been shown to have both tumor-targeting and photothermal therapy capabilities. nih.gov

"Turn-On" Probes: These probes are designed to be non-fluorescent until they interact with their target, which "turns on" their fluorescence. nd.edu This can significantly improve the signal-to-noise ratio in imaging experiments.

Q & A

Basic Research Questions

Q. How to design experiments for conjugating Cy7.5 alkyne (chloride) with biomolecules while ensuring reproducibility?

  • Methodological Answer: Begin by defining stoichiometric ratios (e.g., 1:1 to 1:5 molar ratios of alkyne to target biomolecule) and reaction parameters (pH 7–9, 4–25°C, 2–24 hours). Use UV-Vis spectroscopy to track conjugation efficiency via absorbance shifts (e.g., Cy7.5’s λmax ~750 nm). Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity using high-resolution mass spectrometry (HRMS) or MALDI-TOF. Document all steps, including buffer composition and quenching methods, to align with reproducibility standards .

Q. What characterization techniques are essential for verifying Cy7.5 alkyne (chloride) conjugates?

  • Methodological Answer: Prioritize orthogonal validation:

  • Fluorescence spectroscopy to confirm emission profiles (λem ~775 nm) and quantum yield (vs. reference dyes like Cy7).
  • NMR (¹H, ¹³C) to detect alkyne-proton disappearance post-conjugation.
  • Gel electrophoresis (SDS-PAGE) for protein conjugates to observe mobility shifts.
    Include negative controls (e.g., unconjugated biomolecule) to rule out non-specific binding. Supplemental data (e.g., HPLC chromatograms) should be archived as supporting information .

Q. How to mitigate batch-to-batch variability in Cy7.5 alkyne (chloride) synthesis?

  • Methodological Answer: Standardize synthesis protocols using inert atmospheres (argon/nitrogen) to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.3–0.5 in ethyl acetate/hexane). Characterize each batch with FT-IR (alkyne C≡C stretch ~2100 cm⁻¹) and elemental analysis. Store aliquots under desiccation at –20°C to minimize degradation .

Advanced Research Questions

Q. How to optimize reaction conditions for Cy7.5 alkyne (chloride) conjugation using factorial design?

  • Methodological Answer: Apply a 2³ factorial design to test variables:

  • Factors: pH (7 vs. 9), temperature (4°C vs. 25°C), catalyst concentration (0.1 mM vs. 1 mM Cu(I)).
  • Response variables: Conjugation efficiency (HPLC area-under-curve) and fluorescence retention.
    Analyze interactions using ANOVA to identify optimal conditions (e.g., pH 8.5, 15°C, 0.5 mM Cu(I)). Validate with response surface methodology (RSM) for non-linear optimization .

Q. How to resolve discrepancies in fluorescence quantum yield (FQY) measurements across studies?

  • Methodological Answer: Discrepancies often arise from solvent polarity (e.g., PBS vs. DMSO) or instrumental calibration.

  • Step 1: Calibrate spectrofluorometers using standard dyes (e.g., Rhodamine 101 in ethanol, FQY = 1.0).
  • Step 2: Measure FQY in matched solvents and correct for inner-filter effects.
  • Step 3: Compare with literature using identical excitation wavelengths (e.g., 750 nm). Publish raw spectra and calibration curves to enhance cross-study comparability .

Q. How to integrate computational modeling with experimental design for Cy7.5 alkyne (chloride) applications?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate alkyne reaction kinetics (e.g., activation energy for click chemistry).
  • Molecular Dynamics (MD): Simulate conjugate stability in physiological buffers (e.g., 150 mM NaCl, pH 7.4).
  • Machine Learning (ML): Train models on spectral data to predict conjugation efficiency from reaction parameters. Validate predictions with small-scale experiments before scaling .

Data Analysis & Validation

Q. How to statistically analyze conflicting bioimaging data from Cy7.5 alkyne (chloride) probes?

  • Methodological Answer: For in vivo/in vitro discrepancies:

  • Hypothesis 1: Tissue autofluorescence (e.g., liver vs. tumor). Use spectral unmixing algorithms (e.g., linear least squares) to isolate Cy7.5 signals.
  • Hypothesis 2: Probe aggregation. Test via dynamic light scattering (DLS; polydispersity index <0.2) and adjust formulation (e.g., 0.1% Tween-20).
    Report p-values and confidence intervals for all comparisons .

Cross-Disciplinary Integration

Q. How to adapt Cy7.5 alkyne (chloride) for multimodal imaging studies?

  • Methodological Answer: Combine with PET/SPECT isotopes (e.g., ⁶⁴Cu for click chemistry) or MRI contrast agents (e.g., Gd³⁺-chelates). Optimize linker chemistry (e.g., PEG spacers) to prevent steric hindrance. Validate co-localization via fluorescence/PET imaging phantoms and quantify signal overlap using Pearson’s correlation coefficient .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.